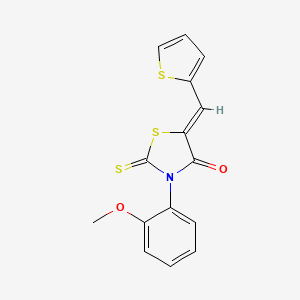
3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolidinone ring, which is fused with a thiophene and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with 2-thiophenecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
科学研究应用
3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyphenyl)-N’-(2-thienylmethylene)-4-quinolinecarbohydrazide
- N-(2-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- 4-(2-Methoxyphenyl)-N-(2-thienylmethylene)-1-piperazinamine
Uniqueness
3-(2-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with a thiophene and methoxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H11NO2S3 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NO2S3/c1-18-12-7-3-2-6-11(12)16-14(17)13(21-15(16)19)9-10-5-4-8-20-10/h2-9H,1H3/b13-9- |
InChI 键 |
WGJDFDQTAIOZGL-LCYFTJDESA-N |
手性 SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142876.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12142877.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12142884.png)

![3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12142898.png)
![1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethoxy)phe nyl]-3-pyrrolin-2-one](/img/structure/B12142903.png)
![2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12142912.png)
![3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12142923.png)
![Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B12142925.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12142931.png)
![2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione](/img/structure/B12142933.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12142936.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12142951.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12142958.png)
